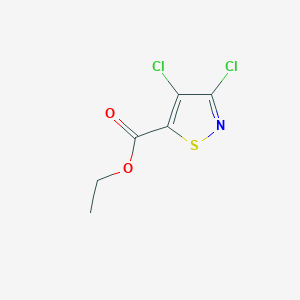

Ethyl 3,4-dichloroisothiazole-5-carboxylate

Overview

Description

Ethyl 3,4-dichloroisothiazole-5-carboxylate is a chemical compound belonging to the family of isothiazolesThis compound has been studied extensively in the fields of chemistry, biochemistry, and pharmacology for its potential use as an antibacterial and antifungal agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,4-dichloroisothiazole-5-carboxylate typically involves the reaction of 3,4-dichloroisothiazole with ethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4-dichloroisothiazole-5-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted isothiazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 3,4-dichloroisothiazole-5-carboxylate has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antibacterial and antifungal properties.

Medicine: Investigated for its potential use in developing new antibiotics and antifungal agents.

Industry: Used in the development of new herbicides and insecticides.

Mechanism of Action

The exact mechanism of action of Ethyl 3,4-dichloroisothiazole-5-carboxylate is not fully understood. it is believed to work by inhibiting the activity of enzymes that are essential for the growth and survival of bacteria and fungi. The compound has been shown to disrupt cell membranes and interfere with metabolic processes, leading to the inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

- 3,4-Dichloroisothiazole-5-carboxylic acid

- Ethyl 3,4-dichloroisothiazole-5-carboxylate

- 3,4-Dichloroisothiazole-5-carboxamide

Uniqueness

This compound is unique due to its ethyl ester group, which enhances its solubility and reactivity compared to other similar compounds. This makes it a valuable intermediate in the synthesis of various biologically active molecules .

Biological Activity

Ethyl 3,4-dichloroisothiazole-5-carboxylate is a compound within the isothiazole family, known for its diverse biological activities, particularly in agricultural and medicinal contexts. This article explores its biological activity, focusing on fungicidal properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Biological Activity

This compound exhibits a broad spectrum of biological activities, including:

- Fungicidal Activity : This compound has shown significant efficacy against various plant pathogens.

- Antimicrobial Properties : Its derivatives have been investigated for antibacterial and antifungal properties.

- Potential Therapeutic Applications : Research indicates possible applications in treating neurological disorders and cancer.

Fungicidal Activity

Numerous studies have highlighted the fungicidal potential of this compound and its derivatives. A notable study synthesized several analogs and evaluated their efficacy against common plant pathogens.

Case Study: Fungicidal Efficacy

In a study conducted by researchers, various derivatives of 3,4-dichloroisothiazole were tested against nine different plant pathogens. The results demonstrated that specific compounds exhibited high levels of inhibition:

| Compound | Pathogen | Inhibition (%) at 0.20 μg/mL |

|---|---|---|

| 6a | E. graminis | 95% |

| 8d | P. sorghi | 95% |

| 6a | C. lagenarium | 65% |

These results indicate that some derivatives outperformed commercial fungicides like trifloxystrobin, underscoring the compound's potential utility in agricultural applications .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications. The presence of electron-withdrawing groups, such as chlorine atoms, enhances its antifungal activity.

Key Findings from SAR Studies

- Modification of Linkers : The choice of linker between the isothiazole moiety and other pharmacophores affects fungicidal potency. For instance, a compound with a cis-methoxy oxime ether linker demonstrated superior activity compared to others .

- Substituent Effects : Para-halogen substitutions on phenyl rings attached to the thiazole framework have been linked to increased anticonvulsant activity, suggesting that similar principles may apply to fungicidal activity .

Therapeutic Potential

Beyond agricultural applications, this compound has been explored for its potential therapeutic effects:

- Anticonvulsant Activity : Certain thiazole derivatives exhibit significant anticonvulsant properties with lower effective doses than standard medications .

- Anti-Cancer Properties : Research indicates that some derivatives can inhibit cancer cell proliferation effectively. For example, compounds with specific substitutions showed promising results against various cancer cell lines .

Properties

IUPAC Name |

ethyl 3,4-dichloro-1,2-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO2S/c1-2-11-6(10)4-3(7)5(8)9-12-4/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWKDHNCTICBQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NS1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70512382 | |

| Record name | Ethyl 3,4-dichloro-1,2-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69376-25-6 | |

| Record name | Ethyl 3,4-dichloro-1,2-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.